molecular formula C6H2BrCl3O B084844 4-Bromo-2,3,6-trichlorophenol CAS No. 13311-72-3

4-Bromo-2,3,6-trichlorophenol

Cat. No.: B084844
CAS No.: 13311-72-3
M. Wt: 276.3 g/mol
InChI Key: QXTYKQOYAPZQOA-UHFFFAOYSA-N
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Description

4-Bromo-2,3,6-trichlorophenol is an organohalogen compound with the molecular formula C6H2BrCl3O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3,6-trichlorophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the substitution of hydrogen atoms on the phenol ring with bromine and chlorine atoms. The reaction typically uses bromine (Br2) and chlorine (Cl2) as halogenating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient synthesis and isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,6-trichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted phenols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less halogenated phenols .

Scientific Research Applications

4-Bromo-2,3,6-trichlorophenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and effects on various organisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the manufacture of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,6-trichlorophenol involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trichlorophenol
  • 2,3,5-Trichlorophenol
  • 2,4,5-Trichlorophenol
  • 2,4,6-Trichlorophenol
  • 3,4,5-Trichlorophenol

Uniqueness

4-Bromo-2,3,6-trichlorophenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications. Compared to other trichlorophenols, the bromine atom in this compound can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-bromo-2,3,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTYKQOYAPZQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157958
Record name 4-Bromo-2,3,6-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13311-72-3
Record name 4-Bromo-2,3,6-trichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13311-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3,6-trichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,3,6-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3,6-trichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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